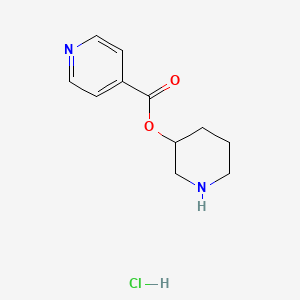
メチル(3S)-3-アミノ-3-(4-ヒドロキシフェニル)プロパノエート
概要
説明
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoate ester
科学的研究の応用
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .
Mode of Action
The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Biochemical Pathways
The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Result of Action
The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include 3-amino-3-(4-oxophenyl)propanoate.
Reduction: Products may include 3-amino-3-(4-hydroxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-amino-3-(4-alkoxyphenyl)propanoate.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less versatile in biological applications.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: The non-esterified form, which may have different solubility and reactivity.
Uniqueness
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIQEIHSKHWXLM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245485 | |
| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-65-3 | |
| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
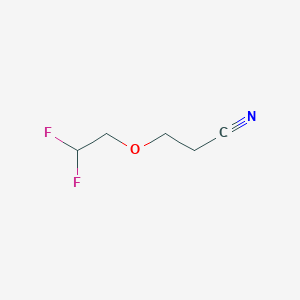

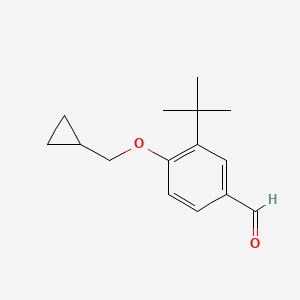
![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
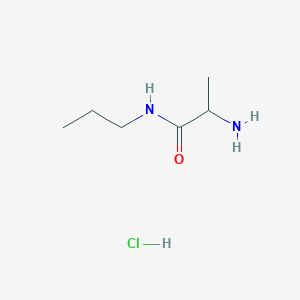
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
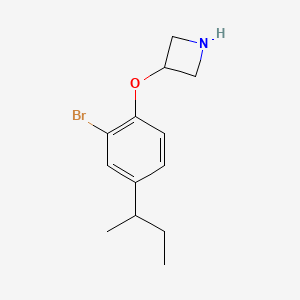
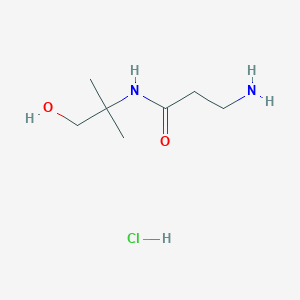

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
